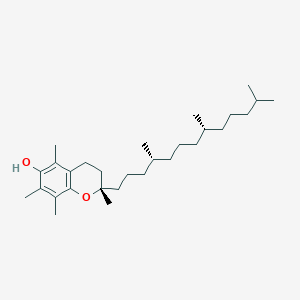

(S,R,R)-alpha-Tocopherol

Overview

Description

(S,R,R)-alpha-Tocopherol is a stereoisomer of alpha-Tocopherol, a form of Vitamin E. It is a fat-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage. This compound is essential for maintaining skin health, immune function, and overall cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,R,R)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, under controlled temperature conditions. The resulting product is then purified through various chromatographic techniques to obtain the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the production of high-quality this compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form tocopheryl quinone. This reaction is typically catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced back to its original form using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include acyl chlorides and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.

Reduction: Sodium borohydride; usually performed in an alcohol or ether solvent.

Substitution: Acyl chlorides, alkyl halides; reactions are often conducted in the presence of a base such as pyridine.

Major Products:

Oxidation: Tocopheryl quinone.

Reduction: Regeneration of this compound.

Substitution: Various esters or ethers of this compound.

Scientific Research Applications

Antioxidant Properties in Biomedical Applications

Stabilization of Biomaterials

One of the most significant applications of (S,R,R)-alpha-tocopherol is its role as an antioxidant in stabilizing high molecular weight polyethylene (UHMWPE) used in biomedical implants. The incorporation of alpha-tocopherol into UHMWPE prevents oxidative degradation that can occur during sterilization processes, thereby enhancing the material's stability and biocompatibility. Studies have shown that the addition of tocopherols can significantly improve the lifespan and performance of orthopedic implants .

Antimicrobial Properties

Research indicates that tocopherol phosphate exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is particularly beneficial in the field of implantable biomaterials, where infection prevention is critical . Furthermore, tocopherol has been shown to stimulate osteoblast activity, promoting bone growth around implants .

Cancer Prevention and Treatment Research

Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study (ATBC)

The ATBC study conducted in Finland is a landmark research project examining the effects of alpha-tocopherol supplementation on cancer incidence among male smokers. The study found that supplementation with alpha-tocopherol reduced prostate cancer incidence by approximately 34% while showing no significant effect on lung cancer risk . These findings suggest potential chemopreventive properties of this compound, although results have varied across different types of cancer.

Mechanisms of Action

Alpha-tocopherol's efficacy in cancer prevention may be attributed to its ability to quench free radicals, induce apoptosis in cancer cells, and modulate immune responses. Preclinical studies have demonstrated its role in inhibiting carcinogenesis and reducing UV-induced DNA damage . However, some clinical trials have reported mixed outcomes regarding its effectiveness as a standalone treatment or preventive agent .

Nutritional Applications

Bioavailability and Dietary Sources

this compound is recognized for its superior bioactivity compared to synthetic forms like all-rac-alpha-tocopherol. The natural stereoisomer is preferentially absorbed and utilized by the body, making it a critical component in dietary supplements and functional foods . Regulatory guidelines have established dietary reference values for alpha-tocopherol intake, emphasizing its importance in human nutrition .

Effects on Health Outcomes

Studies comparing the health impacts of RRR-alpha-tocopherol versus all-racemic forms indicate that the natural form may provide greater health benefits, particularly concerning cardiovascular health and immune function. However, definitive conclusions remain elusive due to limited direct comparisons in human studies .

Cosmetic Applications

Stabilizer in Cosmetic Formulations

In cosmetic science, this compound is widely used for its antioxidant properties to stabilize formulations against oxidative stress. Its inclusion helps prolong shelf life and enhances the skin benefits of cosmetic products by protecting skin cells from damage caused by free radicals .

Data Summary Table

Mechanism of Action

(S,R,R)-alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing lipid peroxidation in cell membranes. The compound interacts with molecular targets such as peroxyl radicals and singlet oxygen, neutralizing them and protecting cellular components from oxidative damage. Additionally, this compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.

Comparison with Similar Compounds

Other Tocopherols: (R,R,R)-alpha-Tocopherol, beta-Tocopherol, gamma-Tocopherol, delta-Tocopherol.

Tocotrienols: Alpha-Tocotrienol, beta-Tocotrienol, gamma-Tocotrienol, delta-Tocotrienol.

Comparison: (S,R,R)-alpha-Tocopherol is unique among tocopherols due to its specific stereochemistry, which influences its biological activity and potency. Compared to other tocopherols, this compound has a higher affinity for certain molecular targets and exhibits greater antioxidant activity. Tocotrienols, on the other hand, have a different structure with unsaturated side chains, which confer distinct biological properties, including more potent anti-inflammatory and anticancer effects.

Biological Activity

(S,R,R)-alpha-Tocopherol, a stereoisomer of vitamin E, has garnered significant attention due to its biological activities and potential health benefits. This article provides a comprehensive overview of its biological activity, including its antioxidant properties, metabolic pathways, and implications for human health.

Overview of Alpha-Tocopherol

Alpha-tocopherol is a fat-soluble vitamin that plays a crucial role in protecting cellular membranes from oxidative damage. It exists in various stereoisomeric forms, with this compound being one of the synthetic variants. The natural form, RRR-alpha-tocopherol, exhibits higher biological activity compared to its synthetic counterparts, which can influence its efficacy in biological systems.

Antioxidant Properties

Mechanism of Action

Alpha-tocopherol functions primarily as a radical scavenger , donating hydrogen atoms to free radicals and thereby neutralizing them. This action helps maintain the integrity of polyunsaturated fatty acids in cell membranes and prevents lipid peroxidation, which is critical for cellular health and function .

Comparative Bioactivity

Research indicates that the bioactivity of different forms of tocopherols varies significantly. For instance, RRR-alpha-tocopherol is approximately 2-fold more effective than all-rac-alpha-tocopherol (the synthetic form) in terms of antioxidant activity . A study demonstrated that various tocopherols exhibited differing levels of biological activity in rat models, with RRR-alpha-tocopherol showing the highest efficacy .

Metabolism and Bioavailability

Absorption and Distribution

The bioavailability of this compound has been studied extensively. A kinetic study found that after oral administration, alpha-tocopherol is rapidly absorbed into the bloodstream, with a bioavailability rate of approximately 81% . The hepatic alpha-tocopherol transfer protein (alpha-TTP) plays a crucial role in maintaining plasma levels of alpha-tocopherol by preferentially retaining it over other forms .

Half-Life and Storage

The half-life of this compound is significantly shorter than that of RRR-alpha-tocopherol, affecting its retention in body tissues. Research indicates that the half-life for RRR-alpha-tocopherol is about 57 hours compared to much shorter values for synthetic forms . This difference underscores the importance of the stereochemical configuration on the compound's metabolic stability.

Health Implications

Cardiovascular Health

A meta-analysis involving over 29,000 participants from the Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study revealed that higher serum levels of alpha-tocopherol were associated with reduced overall mortality and lower risks for cardiovascular diseases . Specifically, men with higher concentrations showed a significant decrease in mortality rates from CVD and cancer.

Anti-inflammatory Effects

Alpha-tocopherol has demonstrated anti-inflammatory properties by modulating signaling pathways involved in inflammation. Its ability to influence gene expression related to inflammatory responses suggests potential therapeutic applications in chronic inflammatory conditions .

Case Studies

-

Longitudinal Study on Serum Levels

A longitudinal study tracked serum alpha-tocopherol levels over 31 years and found consistent associations between higher levels and lower mortality rates from major causes such as cardiovascular diseases and cancer. The study adjusted for various confounding factors, reinforcing the protective role of alpha-tocopherol . -

Animal Studies on Metabolism

In animal studies where rats were subjected to vitamin E-deficient diets followed by supplementation with alpha-tocopherol, significant increases in plasma alpha-tocopherol levels were observed within hours post-supplementation. This rapid increase highlights both the effectiveness and necessity of adequate dietary intake for maintaining optimal health .

Summary Table: Comparative Biological Activity of Tocopherols

| Tocopherol Type | Relative Activity (%) | Notes |

|---|---|---|

| RRR-alpha-Tocopherol | 100 | Natural form with highest bioactivity |

| This compound | ~50 | Synthetic variant with lower activity |

| d-alpha-Tocopherol | 80 | Natural variant; effective but less than RRR |

| d-beta-Tocopherol | 45 | Lower activity; less studied |

| d-gamma-Tocopherol | 13 | Minimal activity; rapidly metabolized |

Q & A

Basic Research Questions

Q. How can (S,R,R)-α-tocopherol be distinguished from synthetic α-tocopherol stereoisomers in experimental settings?

- Methodological Answer : Utilize chiral chromatography (e.g., HPLC with chiral columns) to separate stereoisomers based on their retention times. Natural (S,R,R)-α-tocopherol (RRR configuration) has distinct chromatographic behavior compared to synthetic all-rac-α-tocopherol (a mixture of eight stereoisomers). Validate purity using UV-Vis detection at 292 nm, as α-tocopherol exhibits strong absorbance in this range .

Q. What analytical methods are recommended for quantifying (S,R,R)-α-tocopherol in biological matrices like serum or brain tissue?

- Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is optimal for sensitivity and specificity. For example, extract α-tocopherol using hexane:isopropanol (3:2 v/v), separate on a C18 column, and quantify via MRM transitions (m/z 430.4 → 165.1 for α-tocopherol). Include internal standards (e.g., deuterated α-tocopherol) to correct for matrix effects .

Q. What is the biological significance of (S,R,R)-α-tocopherol in mitigating lipid peroxidation in neurodegenerative models?

- Methodological Answer : In vitro models (e.g., neuronal cell lines exposed to oxidative stress) show that (S,R,R)-α-tocopherol reduces lipid peroxidation markers (e.g., malondialdehyde) by 40–60% at 10–50 µM concentrations. Use fluorescence probes like C11-BODIPY to visualize peroxidation dynamics .

Advanced Research Questions

Q. How should clinical trials involving (S,R,R)-α-tocopherol address baseline confounding variables like cognitive status or BMI?

- Methodological Answer : In Alzheimer’s trials, stratify participants by Mini-Mental State Examination (MMSE) scores and adjust for covariates using Cox proportional hazards models. For example, in the 1997 Alzheimer’s Disease Cooperative Study, baseline MMSE scores significantly influenced outcomes, requiring post-hoc adjustments to isolate treatment effects .

Q. Why do studies report conflicting results on (S,R,R)-α-tocopherol’s efficacy in cancer prevention (e.g., lung vs. prostate cancer)?

- Methodological Answer : Discrepancies arise from differences in dosage, study populations, and endpoints. For instance, the ATBC trial (50 mg/day α-tocopherol) found no lung cancer reduction but observed a 32% decrease in prostate cancer incidence. Contrast this with the SELECT trial (400 IU/day), which showed no benefit, suggesting dose-dependent or cohort-specific effects .

Q. How does the stereochemical configuration (S,R,R) influence α-tocopherol’s neurobiological activity compared to synthetic forms?

- Methodological Answer : Natural (S,R,R)-α-tocopherol exhibits higher bioavailability in the brain due to preferential binding to α-tocopherol transfer protein (α-TTP). In rodent models, RRR-α-tocopherol increased hippocampal neurogenesis by 30% compared to synthetic all-rac-α-tocopherol, as measured via BrdU labeling .

Q. What experimental designs are optimal for studying synergistic interactions between (S,R,R)-α-tocopherol and other antioxidants (e.g., rosmarinic acid)?

- Methodological Answer : Use factorial designs in emulsion-based systems to test combinations. For example, in lipid oxidation assays, synergistic effects can be quantified via the Interaction Index (γ). A 1:1 molar ratio of α-tocopherol and rosmarinic acid reduced peroxide formation by 70%, compared to 40% for α-tocopherol alone .

Q. How can researchers address the limited data on (S,R,R)-α-tocopherol levels in specific brain regions (e.g., hippocampus vs. frontal lobe)?

- Methodological Answer : Employ region-specific microdissection followed by LC-MS/MS. In Alzheimer’s studies, pooled data from multiple regions showed no significant α-tocopherol depletion, but subregional analysis (e.g., hippocampus) may reveal localized deficits masked by bulk measurements .

Q. Data Contradiction Analysis

Q. How to reconcile null correlations between serum α-tocopherol and BMI/age in observational studies?

- Methodological Answer : Confounding factors (e.g., dietary fat intake, genetic polymorphisms in CYP4F2) may obscure associations. In case-control studies, use Mendelian randomization to account for genetic variants affecting α-tocopherol metabolism. For example, CYP4F2 rs2108622 alters γ-tocopherol catabolism, indirectly influencing α-tocopherol levels .

Q. Why do some trials report increased hemorrhagic stroke risk with high-dose α-tocopherol?

- Methodological Answer : High doses (>400 IU/day) may antagonize vitamin K-dependent clotting factors. Monitor INR levels in trials and exclude participants on anticoagulants. The 1993 Health Professionals Study found no mortality increase at 60 IU/day, suggesting a safe threshold below 200 IU .

Q. Emerging Research Directions

Q. What novel delivery systems enhance (S,R,R)-α-tocopherol’s bioavailability in targeted tissues?

- Methodological Answer : Nanoparticle encapsulation (e.g., PLGA polymers) improves stability and uptake. Entrapment efficiency (>85% at 16% theoretical loading) can be quantified via HPLC, with residual PVA <5% ensuring biocompatibility .

Q. How does (S,R,R)-α-tocopherol modulate microRNA expression in epileptogenesis models?

- Methodological Answer : In kainic acid-induced seizures, α-tocopherol upregulated miR-132 and miR-134, reducing neuronal hyperexcitability. Profile miRNAs via qRT-PCR and validate targets (e.g., BDNF) using luciferase reporter assays .

Properties

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-QLVXXPONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873170 | |

| Record name | (S,R,R)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18920-63-3 | |

| Record name | l-α-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18920-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,R,R)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-TOCOPHEROL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82190DH9F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.